

Bedoradrine (KUR-1246) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



Bedoradrine (KUR-1246): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedoradrine (KUR-1246) is a potent and highly selective β2-adrenergic receptor agonist that was investigated for the treatment of preterm labor, asthma, and chronic obstructive pulmonary disease (COPD). Although it has not been marketed, its distinct pharmacological profile continues to make it a subject of scientific interest. This technical guide provides a detailed overview of **Bedoradrine**'s chemical structure, physicochemical and pharmacological properties, and key experimental findings. Special emphasis is placed on its mechanism of action, selectivity, and the experimental protocols used to characterize its effects.

Chemical Structure and Properties

Bedoradrine is a synthetic sympathomimetic amine with a complex chemical structure.

Chemical Structure:

• IUPAC Name: 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide[1]



Synonyms: KUR-1246, MN-221[1]

• CAS Number: 194785-19-8[1]

Molecular Formula: C24H32N2O5[1]

Molecular Weight: 428.529 g/mol [1]

Physicochemical Properties:

A comprehensive summary of **Bedoradrine**'s known chemical and physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C24H32N2O5	[1]
Molecular Weight	428.529 g/mol	[1]
IUPAC Name	2-[[(7S)-7-[[(2R)-2-hydroxy-2- [4-hydroxy-3-(2- hydroxyethyl)phenyl]ethyl]amin o]-5,6,7,8- tetrahydronaphthalen-2- yl]oxy]-N,N-dimethylacetamide	[1]
CAS Number	194785-19-8	[1]

Note: Experimental logP and pKa values for **Bedoradrine** are not readily available in the reviewed literature.

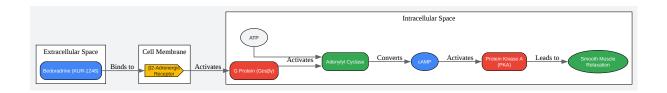
Pharmacological Properties

Bedoradrine is characterized as an ultra-selective, long-acting β 2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β 2-adrenergic receptors, leading to a cascade of intracellular events that result in smooth muscle relaxation.



Mechanism of Action: The β2-Adrenergic Signaling Pathway

Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), **Bedoradrine** initiates a signaling cascade. The activated receptor promotes the dissociation of the Gαs subunit from the G protein complex. Gαs, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells, such as those found in the bronchioles and the uterus.



Click to download full resolution via product page

Bedoradrine's mechanism of action via the β2-adrenergic signaling pathway.

Selectivity Profile

A key feature of **Bedoradrine** is its high selectivity for the β 2-adrenergic receptor over β 1 and β 3 subtypes. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β 1-receptor stimulation.

Radioligand binding studies have demonstrated **Bedoradrine**'s higher affinity for the human β 2-AR compared to other β -AR subtypes. The pKi values were determined to be 7.59 \pm 0.08 for β 2-AR, 5.75 \pm 0.03 for β 1-AR, and 4.75 \pm 0.03 for β 3-AR.[2] This translates to a selectivity ratio of approximately 39-fold for β 2 over β 1 and 198-fold for β 2 over β 3.[2]



Receptor Subtype	pKi	IC50 Ratio (βx/β2)	Source
β1-Adrenergic Receptor	5.75 ± 0.03	39.2	[2]
β2-Adrenergic Receptor	7.59 ± 0.08	1	[2]
β3-Adrenergic Receptor	4.75 ± 0.03	198.2	[2]

Key Experimental Findings and Protocols

Bedoradrine has been evaluated in both preclinical and clinical settings, primarily for its potential as a tocolytic agent and for the treatment of acute asthma.

Preclinical Evaluation of Uterine Relaxation

Bedoradrine has shown significant potential as a uterine relaxant. In vivo studies in pregnant rats demonstrated its ability to inhibit spontaneous uterine contractions.

Quantitative Data from In Vivo Uterine Contraction Studies:

Compound	ED30 (μg/kg/min)	Potency Ratio (vs. Ritodrine)	Source
Bedoradrine (KUR- 1246)	0.13	~400	[2]
Terbutaline	~0.78	~6.7	[2]
Ritodrine	~52	1	[2]

In another study, the ED50 value for **Bedoradrine** in inhibiting spontaneous uterine motility in pregnant rats was found to be 1.1 mg/kg/min, which was approximately 40-fold more potent than ritodrine hydrochloride.[3]

Experimental Protocol: In Vivo Measurement of Uterine Contractions in Rats (Balloon Method)

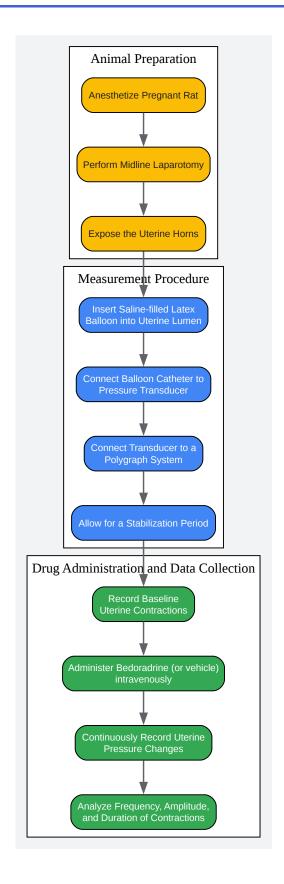


Foundational & Exploratory

Check Availability & Pricing

The "balloon method" is a commonly cited technique for assessing uterine contractility in vivo. While specific detailed protocols for the **Bedoradrine** studies are not fully published, a general methodology can be outlined based on standard practices.





Click to download full resolution via product page

Generalized workflow for the in vivo balloon method to measure uterine contractions in rats.



Detailed Steps of the Generalized Protocol:

- Animal Preparation: Pregnant rats at a specific gestational age are anesthetized. A midline laparotomy is performed to expose the abdominal cavity and the uterine horns.
- Balloon Insertion: A small, saline-filled latex balloon, attached to a fine catheter, is carefully inserted into the lumen of one of the uterine horns through a small incision.
- System Connection: The other end of the catheter is connected to a pressure transducer, which is then linked to a polygraph or a digital data acquisition system to record changes in intrauterine pressure.
- Stabilization: The preparation is allowed to stabilize for a period to obtain a consistent baseline of spontaneous uterine contractions.
- Drug Administration: **Bedoradrine** or a vehicle control is administered, typically via intravenous infusion, at varying doses.
- Data Recording and Analysis: Uterine contractions are continuously recorded before, during, and after drug administration. The frequency, amplitude, and duration of contractions are analyzed to determine the inhibitory effect of the compound.

Clinical Evaluation in Asthma

Bedoradrine has been investigated in clinical trials for its efficacy in treating acute asthma exacerbations.

Quantitative Data from a Phase II Clinical Trial in Asthma Patients:

In a randomized, placebo-controlled Phase II study, patients with acute asthma exacerbations received standard therapy plus either a 1200 µg intravenous infusion of **Bedoradrine** or a placebo.[4]



Outcome Measure	Bedoradrine Group	Placebo Group	p-value	Source
Change in %FEV1 at 3 hours	No significant difference	No significant difference	>0.05	[4]
Improvement in Dyspnea Scores (AUC0-2h)	Significantly improved	-	<0.005	[4]
Improvement in Dyspnea Scores (AUC0-3h)	Significantly improved	-	<0.05	[4]

While **Bedoradrine** did not produce a statistically significant improvement in the primary endpoint of FEV1 at 3 hours compared to placebo, it did show a significant improvement in patient-reported dyspnea scores.[4]

Synthesis

The practical synthesis of **Bedoradrine** sulfate (KUR-1246) has been described and involves the coupling of two optically active components: a bromohydrin and an amine.[5] The synthesis of these key intermediates is achieved through asymmetric reduction and the use of chiral starting materials to ensure the desired stereochemistry of the final compound.[5]

Conclusion

Bedoradrine (KUR-1246) is a highly selective β2-adrenergic receptor agonist with potent smooth muscle relaxant properties. Its high selectivity for the β2 receptor subtype suggests a favorable safety profile with a reduced risk of cardiovascular side effects. Preclinical studies have demonstrated its significant efficacy in inhibiting uterine contractions, highlighting its potential as a tocolytic agent. While clinical trials in asthma did not meet the primary endpoint for lung function improvement, a positive effect on dyspnea was observed. The detailed chemical, pharmacological, and experimental data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development.



Further investigation into the therapeutic potential of highly selective β 2-agonists like **Bedoradrine** may be warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bedoradrine Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of KUR-1246, a selective uterine relaxant PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of KUR-1246, a selective uterine relaxant, on transplacental passage and transmigration to milk PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a new intravenous β2-adrenergic agonist (bedoradrine, MN-221) for patients with an acute exacerbation of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The practical synthesis of a uterine relaxant, bis(2-[[(2S)-2-([(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)-phenyl]ethyl]amino)-1,2,3,4-tetrahydronaphthalen-7-yl]oxy]-N,N-dimethylacetamide) sulfate (KUR-1246) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bedoradrine (KUR-1246) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069023#bedoradrine-kur-1246-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com